1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one

Description

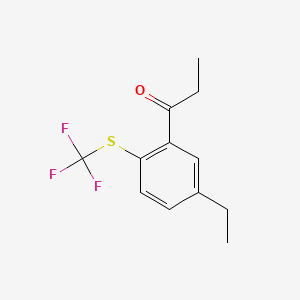

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one core substituted with a phenyl ring bearing two functional groups: a 5-ethyl (electron-donating alkyl group) at the meta position and a 2-(trifluoromethylthio) (electron-withdrawing group, SCF₃) at the ortho position. This combination of substituents influences its electronic, steric, and physicochemical properties, making it distinct from simpler aryl ketones.

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-8-5-6-11(17-12(13,14)15)9(7-8)10(16)4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

MREIIUCQCWVHGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)SC(F)(F)F)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Diazotization of Substituted Aniline

- Starting Material: 3-trifluoromethylaniline or analogous substituted aniline (for the target compound, aniline with 5-ethyl and 2-trifluoromethylthio substituents would be used).

- Reagents: Concentrated aqueous hydrochloric acid (1.5 to 4 molar equivalents), sodium nitrite (1 to 2 molar equivalents), water as solvent.

- Conditions: Temperature maintained between 0°C and 25°C, reaction time 30 minutes to 3 hours.

- Procedure: The aniline is dissolved in aqueous HCl and cooled (typically to 10°C). Sodium nitrite solution is added slowly at around 5°C to generate the diazonium salt in situ.

Reaction with Isopropenyl Acetate

- Reagents: Isopropenyl acetate (1 to 3 molar equivalents), catalytic cuprous or cupric salt (chlorides preferred, 0.01 to 0.20 molar equivalents), optional base (sodium acetate or bicarbonate).

- Solvent: Polar solvents such as water, acetone, methanol, acetonitrile, dioxane, or mixtures thereof. Mixtures of water with acetone or low carbon alcohols (C1–C3) are preferred.

- Conditions: Temperature between 20°C and 70°C, reaction time 30 minutes to 3 hours.

- Procedure: The diazonium salt solution is added gradually to the reaction mixture containing isopropenyl acetate, copper catalyst, base, and solvent while maintaining temperature (typically around 30°C to 60°C). Stirring continues to complete the reaction.

Product Isolation and Purification

- Extraction: The reaction mixture is cooled and extracted with an organic solvent such as methylene chloride or heptane.

- Purification Options:

- Vacuum Distillation: Concentration of the organic layer under vacuum followed by distillation at 10 mm Hg, collecting fractions boiling between 98°C and 102°C.

- Bisulfite Complex Formation: Treatment of the crude ketone with sodium metabisulfite in water and heptane to form a bisulfite adduct, filtration, washing, and subsequent alkaline hydrolysis with aqueous sodium hydroxide to regenerate the pure ketone.

Representative Experimental Data and Yields

| Example | Starting Aniline (g) | HCl (g/ml) | NaNO2 (g) | Cu Catalyst (g) | Base (g) | Isopropenyl Acetate (g) | Solvent System | Product Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 24.25 (0.151 mol) | 45 ml 37% | 12.43 | 3.65 (CuCl + CuCl2) | 40.8 (sodium acetate trihydrate) | 23 | Water/acetone | 39 | Bisulfite complex |

| 2 | 97 (0.602 mol) | 180 ml 37% | 49.8 | 18.4 (CuCl2·2H2O) | 81.6 (sodium acetate trihydrate) | 75.2 | Water/acetone | 42.7 | Bisulfite complex |

| 3 | 97 (0.602 mol) | 180 ml 37% | 42.2 | 1.5 (CuCl) | 49.2 (anhydrous sodium acetate) | 75.2 | Water/methanol | 57.3 | Vacuum distillation |

| 4 | 97 (0.602 mol) | 145 ml 30% | 42.2 | 1.5 (CuCl) | None | 75.2 | Water/methanol | 46.8 | Bisulfite complex |

| 5 | 97 (0.602 mol) | 224 ml 30% | 49.8 | 1.5 (CuCl) | 151.2 (sodium bicarbonate) | 75.2 | Water/methanol | 41.9 | Bisulfite complex |

Notes: Reaction temperatures typically rise to a maximum of 60°C during addition and stirring phases.

Mechanistic Insights and Catalysis

- The diazonium salt generated from the substituted aniline acts as an electrophilic intermediate.

- Copper(I) or copper(II) salts catalyze the coupling reaction with isopropenyl acetate, facilitating the formation of the ketone side chain via a Meerwein-type arylation.

- The presence of bases such as sodium acetate or bicarbonate neutralizes acidic byproducts and stabilizes the reaction environment.

- Polar solvents and solvent mixtures influence solubility and reaction kinetics, with water/acetone or water/methanol mixtures preferred for optimal yields.

Adaptation for 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one

While the above data specifically address 1-(3-trifluoromethyl)phenyl-propan-2-one, the methodology is directly transferable to the synthesis of this compound by:

- Starting from the appropriately substituted aniline bearing 5-ethyl and 2-trifluoromethylthio groups.

- Applying the same diazotization and coupling conditions.

- Adjusting reaction parameters (e.g., temperature, catalyst loading) as needed to accommodate electronic and steric effects of the trifluoromethylthio substituent.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Diazotization | Substituted aniline, HCl (1.5–4 eq), NaNO2 (1–2 eq), 0–25°C | Formation of diazonium salt |

| Coupling Reaction | Diazonium salt, isopropenyl acetate (1–3 eq), CuCl/CuCl2 catalyst (0.01–0.20 eq), base (0–3 eq), polar solvent, 20–70°C | Formation of ketone intermediate |

| Extraction | Organic solvent (methylene chloride or heptane) | Separation of organic product |

| Purification | Vacuum distillation or bisulfite complex formation + alkaline hydrolysis | Isolation of pure ketone |

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The trifluoromethylthio (SCF₃) group is a strong electron-withdrawing substituent due to its high electronegativity and polarizability, while the ethyl group provides steric bulk and weak electron donation. Comparisons with other aryl propan-1-one derivatives highlight the following:

Key Observations :

Physicochemical Properties

Predicted properties of the target compound can be inferred from analogs:

Analysis :

- The boiling point of the target compound is expected to exceed 225°C due to increased molecular weight from the ethyl and SCF₃ groups compared to para-substituted analogs .

- Melting points may vary widely; bulky substituents (e.g., SCF₃) typically reduce crystallinity, whereas polar groups (e.g., hydroxyl) increase it .

Reactivity in Chemical Reactions

Aryl propan-1-ones are frequently used in coupling and condensation reactions. Substituents significantly impact yields and pathways:

Inferences for the Target Compound :

Hypothesis for the Target Compound :

- The SCF₃ group may enhance lipophilicity, improving membrane permeability and bioavailability compared to hydroxylated analogs.

- Synergy between the ethyl and SCF₃ groups could modulate selectivity in biological targets .

Biological Activity

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one, with the molecular formula CHFOS and a molecular weight of approximately 262.29 g/mol, is a compound characterized by its unique structural features, including a propanone group attached to a phenyl ring substituted with ethyl and trifluoromethylthio groups. This specific arrangement is thought to impart distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The trifluoromethylthio group is known to enhance the chemical properties of compounds, potentially increasing their biological activity. This compound's unique structure may allow it to interact with biological targets in ways that similar compounds do not.

Biological Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, such as increased potency in inhibiting various enzymes and receptors. For instance, studies have shown that substituents in the para-position of phenolic rings can significantly increase the potency for inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs . This suggests that this compound may also exhibit similar enhancements in biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : Compounds with similar structural motifs have shown promising anticancer properties. For example, selinexor, another trifluoromethyl-containing compound, demonstrated synergistic anticancer activity when combined with other drugs in preclinical trials . This raises the possibility that this compound may also exhibit anticancer effects.

- Enzyme Inhibition : The presence of the trifluoromethylthio group could enhance the compound's ability to act as an enzyme inhibitor. Similar compounds have been shown to inhibit serine proteases effectively .

Comparative Analysis

To better understand the potential biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one | CHFOS | Similar trifluoromethylthio group; different position | Potential enzyme inhibition |

| 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one | CHFOS | Variation in ethyl positioning | Possible anticancer properties |

| 2-(Trifluoromethylthio)-acetophenone | CHFOS | Lacks propanone side chain; simpler structure | Limited biological activity |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituent positions via coupling patterns (e.g., ethyl group’s triplet for CH₂CH₃) and deshielding effects from -SCF₃.

- X-ray Crystallography : Definitive confirmation of molecular geometry (e.g., torsion angles between substituents) using programs like SHELXL .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from sulfur and fluorine .

How can researchers address discrepancies in reported melting points or spectral data for this compound?

Data Contradiction Analysis

Inconsistent data may arise from:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. acetone) can yield distinct crystalline forms.

- Impurities : Trace solvents or byproducts (e.g., unreacted starting materials) skew results. Use DSC/TGA for thermal profiling and HPLC (≥95% purity threshold) for quality control.

- Dynamic Effects : Variable NMR shifts due to ring puckering (observed in pyrrolidine analogs; ) require low-temperature NMR studies .

What strategies are effective for designing derivatives of this compound for biological activity studies?

Advanced Research Question

- Bioisosteric Replacement : Substitute -SCF₃ with -SO₂CF₃ or -SeCF₃ to modulate lipophilicity and metabolic stability.

- Fischer Indolization : Convert the ketone to hydrazones, then cyclize to indole derivatives (as in ) for kinase inhibition assays.

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding to targets like COX-2 or PPAR-γ .

What challenges arise in characterizing the compound’s stability under varying pH and temperature conditions?

Q. Experimental Design Focus

- Hydrolytic Stability : Conduct accelerated degradation studies (pH 1–13 buffers, 40–60°C) monitored by UV-Vis (λ ~267 nm; ) and LC-MS.

- Thermal Decomposition : Use TGA-FTIR to identify gaseous byproducts (e.g., HF from -CF₃ decomposition).

- Light Sensitivity : Store samples in amber vials under argon if -SCF₃ shows photolytic cleavage .

How can researchers differentiate between para- and meta-substituted isomers during synthesis?

Q. Methodological Guidance

- NOESY NMR : Detect spatial proximity between ethyl and -SCF₃ groups (meta-substitution shows NOE between ethyl and aromatic protons).

- UV-Vis Spectroscopy : Compare λmax shifts; para-substituted analogs often exhibit bathochromic shifts due to extended conjugation (e.g., 4-Br-PVP in ).

- XRD : Resolve substitution patterns unambiguously .

What role does this compound play in materials science, particularly in polymer or catalyst design?

Q. Advanced Application

- Ligand Precursor : The ketone can be reduced to a secondary alcohol for coordination complexes (e.g., Ru-based catalysts).

- Monomer Functionalization : Incorporate into polyketones via radical polymerization, leveraging -SCF₃’s flame-retardant properties.

- Surface Modification : Self-assembled monolayers (SAMs) on gold exploit sulfur-gold interactions for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.